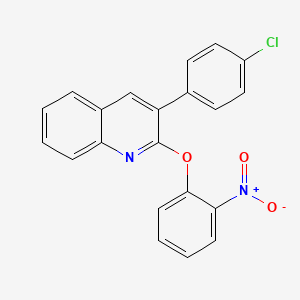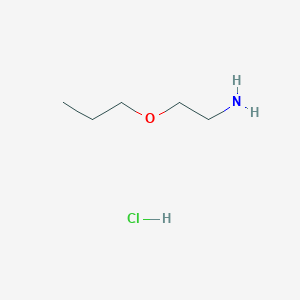![molecular formula C13H14ClNO B2948709 1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1184368-80-6](/img/structure/B2948709.png)
1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one acts as a mu-opioid receptor agonist, binding to the receptor and activating downstream signaling pathways. This results in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesia in animal models of pain. It has also been shown to have sedative and respiratory depressant effects, similar to other opioids. Additionally, this compound has been shown to have antitussive effects, making it a potential treatment for cough.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise investigation of the receptor's role in pain modulation. However, this compound is a controlled substance and requires special handling and storage procedures. Additionally, its potency and potential for abuse make it unsuitable for clinical use.
Direcciones Futuras
There are several potential future directions for research involving 1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one. One area of interest is the development of new analgesic drugs that target the mu-opioid receptor but have fewer side effects and lower abuse potential than traditional opioids. Another area of interest is the investigation of the role of the mu-opioid receptor in addiction and dependence. Finally, there is potential for the development of new antitussive drugs based on the properties of this compound.
Métodos De Síntesis
1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one can be synthesized by reacting 3-chlorophenylacetonitrile with 1-methylpiperidine-2-one in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one has been used extensively in scientific research to study the mu-opioid receptor and its role in pain modulation. It has been used in both in vitro and in vivo experiments to investigate the mechanism of action of opioids and to develop new analgesic drugs.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-13(16)15-8-4-7-12(15)10-5-3-6-11(14)9-10/h2-3,5-6,9,12H,1,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOIFLALMRELJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)



![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2948633.png)
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2948634.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2948636.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2948638.png)

![Dispiro[3.1.36.14]decan-8-ol](/img/structure/B2948640.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone](/img/structure/B2948642.png)

![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-3,3-diphenylpropanamide](/img/structure/B2948647.png)
